O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate
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Overview
Description
O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[44]non-2-ene-3,7-dicarboxylate is a synthetic organic compound with the molecular formula C14H22N2O5 It is characterized by its spirocyclic structure, which includes a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl and ethyl esters with appropriate diaza precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- O7-tert-butyl O3-methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate
- O7-tert-butyl O3-propyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate
Uniqueness
O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate is unique due to its specific ethyl and tert-butyl substituents, which can influence its chemical reactivity and biological activity. These structural differences can result in varied interactions with molecular targets and distinct applications in research and industry .
Properties
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-5-19-11(17)10-8-14(21-15-10)6-7-16(9-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJONPLXCFHTZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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